![molecular formula C8H8N2OS B113687 7-甲氧基苯并[d]噻唑-2-胺 CAS No. 1254300-95-2](/img/structure/B113687.png)

7-甲氧基苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

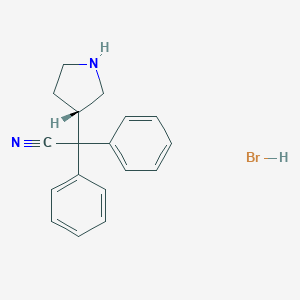

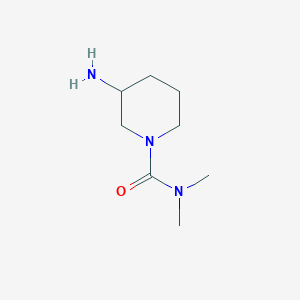

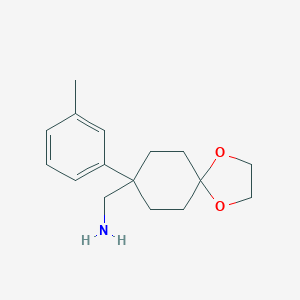

7-Methoxybenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H9N2OS . It has a molecular weight of 181.24 . The IUPAC name for this compound is 7-methoxy-1H-1lambda3-benzo[d]thiazol-2-amine .

Synthesis Analysis

A series of new benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity, neurotoxicity, and cytotoxicity . Another synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of 7-Methoxybenzo[d]thiazol-2-amine consists of a benzothiazole ring substituted with a methoxy group at the 7th position .Physical and Chemical Properties Analysis

7-Methoxybenzo[d]thiazol-2-amine has a molecular weight of 180.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学研究应用

抗炎应用

7-甲氧基苯并[d]噻唑-2-胺: 衍生物已被合成和评估其抗炎特性。 含有苯并噻唑环第六位甲氧基基团的化合物对COX-1和COX-2酶表现出显着的抑制活性,而COX-1和COX-2酶是炎症治疗中的关键靶点 。这些发现表明开发新型抗炎药物的潜力。

抗菌活性

7-甲氧基苯并[d]噻唑-2-胺的衍生物已对其抗菌功效进行了测试。 研究表明某些衍生物对白色念珠菌等真菌菌株表现出有效活性,表明它们在治疗真菌感染方面的潜在用途 。

抗生物膜形成

研究表明7-甲氧基苯并[d]噻唑-2-胺可以在预防铜绿假单胞菌等细菌的生物膜形成中发挥作用。 这在医疗环境中尤为重要,因为生物膜会导致持续感染和抗生素耐药性 。

分子对接研究

已进行分子对接研究以了解7-甲氧基苯并[d]噻唑-2-胺衍生物与生物靶标的相互作用。 这些研究有助于预测这些化合物的结合亲和力和活性,这对于药物设计和开发至关重要 。

杂环化合物的合成

7-甲氧基苯并[d]噻唑-2-胺: 用作合成各种杂环化合物的先驱。 这些化合物具有多种生物活性,在药物开发中很重要 。

药物发现的体外评估

7-甲氧基苯并[d]噻唑-2-胺的合成衍生物进行体外评估以确定其药理活性。 这是药物发现过程中的一个关键步骤,可以识别有希望的候选药物以供进一步开发 。

作用机制

Target of Action

It has been found to interact withcyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

It has been suggested that the compound may inhibit the activity ofcyclooxygenase enzymes , thereby reducing the production of prostaglandins . This could potentially lead to a decrease in inflammation.

Biochemical Pathways

7-Methoxybenzo[d]thiazol-2-amine is thought to affect the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, it reduces the conversion of arachidonic acid to prostaglandins, thereby potentially reducing inflammation. It’s also suggested that the compound might have an impact on the quorum sensing pathways of Gram-negative bacteria .

Pharmacokinetics

Its molecular weight of 18124 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of cyclooxygenase enzymes by 7-Methoxybenzo[d]thiazol-2-amine can lead to a reduction in the production of prostaglandins, which are key mediators of inflammation . This could potentially result in a decrease in inflammation. Additionally, it has been suggested that the compound might inhibit the formation of biofilms by Pseudomonas aeruginosa .

Action Environment

The action, efficacy, and stability of 7-Methoxybenzo[d]thiazol-2-amine can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state and therefore its absorption and distribution. The temperature and solvent conditions could also impact the compound’s stability and reactivity .

生化分析

Biochemical Properties

It is known to be a useful intermediate in the synthesis of novel Schiff bases and 4-thiazolidinones

Cellular Effects

Derivatives of benzo[d]thiazol-2-amine have been shown to have anti-inflammatory properties

Molecular Mechanism

It is known that the compound can undergo reactions to form Schiff bases, which are known to have various biological activities

属性

IUPAC Name |

7-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCUPRDHTOSKBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633303 |

Source

|

| Record name | 7-Methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254300-95-2 |

Source

|

| Record name | 7-Methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)